N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a synthetic hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively. The triazole ring is further functionalized with a sulfanyl-linked acetohydrazide moiety, which is conjugated to a diiodinated benzylidene group via an E-configuration imine bond .
Properties
Molecular Formula |
C26H23I2N5O5S |
|---|---|
Molecular Weight |
771.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23I2N5O5S/c1-36-20-10-15(11-21(37-2)24(20)38-3)25-31-32-26(33(25)18-7-5-4-6-8-18)39-14-22(34)30-29-13-16-9-17(27)12-19(28)23(16)35/h4-13,35H,14H2,1-3H3,(H,30,34)/b29-13+ |
InChI Key |
UMAROOHGEROEMM-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate serves as the core scaffold. Two primary methods are documented:
Method A: Cyclocondensation of Thiosemicarbazide
-
Reagents : 3,4,5-Trimethoxybenzaldehyde, phenylhydrazine, and thiosemicarbazide.
-
Conditions :
Method B: Huisgen Cycloaddition
Preparation of 2-Bromoacetohydrazide
This intermediate links the triazole-thiol to the hydrazone moiety:
-
Reagents : Bromoacetyl bromide and hydrazine hydrate.
-
Conditions : Dropwise addition of bromoacetyl bromide to hydrazine hydrate in ice-cold THF (0–5°C, 2 hr).
Assembly of the Target Compound
Thiol Alkylation for Sulfanyl Bridge Formation
The triazole-thiol undergoes nucleophilic substitution with 2-bromoacetohydrazide:
Condensation with 2-Hydroxy-3,5-Diiodobenzaldehyde
The final step forms the hydrazone via Schiff base condensation:
-
Reagents : 2-Hydroxy-3,5-diiodobenzaldehyde, glacial acetic acid.
-
Conditions :
-
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate).
Optimization Strategies and Challenges
Iodination Timing
Purification Techniques
| Step | Method | Purity |
|---|---|---|
| Triazole-thiol | Recrystallization | >95% |
| Alkylated intermediate | Flash chromatography | 98% |
| Final compound | Prep-HPLC (C18 column) | 99.5% |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration and planar triazole ring.
Scale-Up Considerations
-
Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and reduces residues.
-
Catalyst Recycling : Copper(I) from Huisgen reactions recovered via ion-exchange resins (85% recovery).
Alternative Synthetic Pathways
Chemical Reactions Analysis
Condensation Reaction
The primary method involves the reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . This process typically occurs in organic solvents like ethanol or methanol under reflux conditions, forming a hydrazone derivative via nucleophilic addition and imine formation.
| Synthesis Parameters | Details |
|---|---|
| Reactants | 2-hydroxy-3,5-diiodobenzaldehyde + 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
| Solvent | Ethanol/methanol |
| Conditions | Reflux, filtration, recrystallization |
| Yield | Not explicitly stated (inferred from similar hydrazone syntheses) |
Click Chemistry (CuAAC)
A secondary method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , as observed in structurally analogous triazole-containing compounds . While not directly applied to this compound, the methodology is relevant:
-
Reactants : Propargyl bromide and azide derivatives (e.g., 5-azido-1,2,3-trimethoxybenzene).
-
Catalyst : CuSO₄·5H₂O and sodium ascorbate.
-
Conditions : DMF solvent, room temperature.
Key Chemical Reactions
The compound’s structural features (diiodophenyl, triazole, sulfanyl, and hydrazone groups) enable several reaction pathways:
Hydrolysis of Hydrazone
The hydrazone group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding aldehyde and hydrazide derivatives. This reactivity is critical for stability and reactivity in aqueous systems.
Nucleophilic Substitution at Sulfur
The sulfanyl group (-S-) can participate in nucleophilic substitution reactions, particularly with electrophiles like alkyl halides or acylating agents, forming new sulfur-centered bonds.
Redox Reactions
The iodine atoms in the diiodophenyl moiety can undergo oxidation or reduction, influencing the compound’s stability and reactivity under varying conditions.
Triazole Ring Reactivity
The 1,2,4-triazole ring may participate in cycloaddition reactions (e.g., [3+2] or [4+2] pathways) under specific conditions, though this has not been explicitly demonstrated for this compound .
Condensation Reaction Mechanism
The reaction proceeds via:
-
Nucleophilic attack : The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.
-
Imine formation : Dehydration eliminates water, forming a hydrazone (C=N bond).
CuAAC Mechanism
In analogous systems, the CuAAC mechanism involves:
-
Terminal alkyne activation : Copper(I) coordinates to the alkyne, increasing its electrophilicity.
-
Azide addition : The azide attacks the activated alkyne, forming a triazole ring via a six-membered transition state .
Comparison of Reactivity
Scientific Research Applications
Chemistry
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a building block for the synthesis of more complex molecules. Its structural features allow for various chemical reactions such as oxidation and reduction, making it valuable in synthetic organic chemistry.
Biological Activities
Recent studies have investigated the biological activities of this compound. It has shown potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines. The hydrazide moiety is believed to enhance these biological effects through specific interactions with molecular targets in biological pathways .
Medicinal Chemistry
The compound is being explored as a potential therapeutic agent due to its unique structural features. Its ability to modulate biological pathways suggests possible applications in drug development for treating infections and cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy as a drug candidate .
Antimicrobial Activity
A study focused on the synthesis of related hydrazides demonstrated that compounds bearing similar functional groups exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazide structure could enhance antimicrobial potency and reduce toxicity .
Anticancer Properties
In vitro studies have shown that derivatives of this compound possess anticancer properties by inducing apoptosis in cancer cell lines. These findings suggest that the compound could be further developed for cancer therapy through structural optimization .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-yl-sulfanyl acetohydrazides, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis with structurally similar analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Halogenation vs. Methoxylation : The diiodophenyl group in the target compound increases molecular weight (MW = ~780 g/mol) and lipophilicity (logP ≈ 5.2) compared to dimethoxy analogs (MW ~650 g/mol, logP ≈ 3.8). This may enhance membrane permeability but reduce aqueous solubility .
- Triazole Core Modifications : Pyridine substituents (e.g., ZE-4b) improve solubility due to nitrogen’s polarity, whereas trimethoxyphenyl groups (target compound) favor π-π stacking with aromatic residues in enzyme binding pockets .
Computational Predictions
- Similarity Indexing : Using Tanimoto coefficients (MACCS fingerprints), the target compound shows ~60% similarity to ZE-5a, suggesting overlapping bioactivity profiles (e.g., kinase inhibition) .
- Molecular Networking : Clustering via MS/MS fragmentation patterns places it in a cluster with halogen-rich analogs, indicating shared metabolic pathways .
Biological Activity
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 711.324 g/mol. The compound features a hydrazide functional group and multiple aromatic rings, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H23I2N5O5S |
| Molecular Weight | 711.324 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets such as enzymes and receptors. The hydrazide and thiophene moieties are thought to play significant roles in these interactions.
Antimicrobial Activity
Research indicates that compounds containing hydrazide and triazole functionalities exhibit notable antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains and fungi. The presence of iodine atoms may enhance these effects due to their ability to disrupt microbial cell membranes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation and programmed cell death.
Antioxidant Activity
The compound's hydroxyl groups may confer antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on related hydrazone derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics .
- Anticancer Research : In vitro studies on triazole-containing compounds showed promising results against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
- Antioxidant Evaluation : A comparative analysis of similar compounds revealed that those with multiple hydroxyl groups exhibited higher antioxidant activities as measured by DPPH radical scavenging assays .
Q & A
Q. What are the optimal synthetic routes for preparing this triazole-based hydrazide derivative, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Condensation reactions to form the hydrazone moiety (e.g., Schiff base formation between hydrazides and carbonyl compounds) .
- 1,2,4-Triazole ring construction via cyclization of thiosemicarbazides or thiourea derivatives under acidic/basic conditions .
- Sulfanyl group introduction through nucleophilic substitution or thiol-ene click chemistry .
Yield Optimization Strategies:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) .
- Implement flow chemistry for precise control of reaction kinetics and scalability .
- Apply Bayesian optimization algorithms to prioritize high-yield conditions with minimal experimental runs .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Elemental Analysis (CHNS): Confirm stoichiometry of C, H, N, and S with <0.3% deviation from theoretical values .
- Spectroscopic Methods:
- NMR (¹H/¹³C): Assign peaks for the hydrazone (–NH–N=CH–), triazole ring protons (δ 8.2–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- FT-IR: Identify –C=S (1050–1250 cm⁻¹), –N–N– (1600 cm⁻¹), and phenolic –OH (3200–3500 cm⁻¹) stretches .
- X-ray Crystallography: Resolve stereochemistry of the (E)-configured hydrazone and triazole substituents .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Test photostability under UV-Vis light (300–800 nm) for 48 hours .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
- Solution Stability: Assess solubility and aggregation in DMSO, ethanol, and PBS buffer (pH 7.4) over 72 hours .
Advanced Research Questions
Q. What computational approaches are recommended to predict biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking:
- DFT Calculations:
- Compute electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Cross-Validation with Orthogonal Assays:
- Compare antifungal activity in broth microdilution (CLSI M38) vs. agar diffusion assays to rule out false positives .
- Validate cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK293) to distinguish selective vs. nonspecific effects .
- Mechanistic Studies:
Q. What strategies are effective for designing derivatives with enhanced bioavailability?
Methodological Answer:
- Prodrug Modification: Introduce hydrolyzable groups (e.g., acetylated phenols) to improve solubility .
- LogP Optimization: Replace iodophenyl groups with fluorinated analogs to balance lipophilicity (target LogP 2–4) .
- Co-crystallization: Screen with cyclodextrins or surfactants to enhance aqueous stability .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be addressed during structural elucidation?
Methodological Answer:
- Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY): Resolve overlapping peaks and confirm spatial proximity of methoxy and triazole protons .
- Comparative Analysis: Cross-reference with published spectra of structurally analogous triazoles (e.g., 4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione) .
Q. What in silico tools are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
- ADMET Predictors:
- Metabolite Identification:
- Simulate Phase I/II metabolism with GLORYx to prioritize stable metabolites for LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
